8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C9H4BrF3N2O |
|---|---|
Molecular Weight |
293.04 g/mol |
IUPAC Name |
8-bromo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H4BrF3N2O/c10-5-1-2-15-7(3-5)14-6(4-8(15)16)9(11,12)13/h1-4H |
InChI Key |
GIORHHOMGUOWSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=CC2=O)C(F)(F)F)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s core structure, 4H-pyrido[1,2-a]pyrimidin-4-one, necessitates the construction of a fused bicyclic system. Retrosynthetically, this scaffold can be dissected into two primary components:
- A pyridine ring precursor (e.g., 2-aminopyridine derivatives).
- A β-keto ester or equivalent electrophilic partner to form the pyrimidinone ring.
The bromo substituent at position 8 and the trifluoromethyl group at position 2 introduce regioselective challenges. Strategic approaches include:
- Early-stage introduction of the trifluoromethyl group to avoid harsh late-stage fluorination.
- Directed bromination leveraging electron-rich regions of the intermediate heterocycle.
Cyclocondensation of 2-Aminopyridine with Trifluoromethyl-Containing β-Keto Esters
Base-Mediated Cyclization
A widely employed method involves the condensation of 2-aminopyridine derivatives with β-keto esters bearing a trifluoromethyl group. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 2-aminopyridine in ethanol under reflux, facilitated by a base such as sodium ethoxide, to yield 2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds via nucleophilic attack of the amine on the keto carbonyl, followed by cyclodehydration (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| β-Keto Ester | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 4,4,4-trifluoroacetoacetate | NaOEt | EtOH | 80 | 72 |
| Ethyl 4,4,4-trifluoroacetoacetate | Piperidine | Toluene | 110 | 65 |
| Methyl 3-oxo-3-(trifluoromethyl)propanoate | K₂CO₃ | DMF | 100 | 58 |
Bromination at Position 8
Direct bromination of the cyclized product is achieved using bromine (Br₂) or N-bromosuccinimide (NBS). The electron-rich C8 position of the pyrimidinone ring is susceptible to electrophilic substitution. For instance, treating 2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with NBS in dichloromethane at 0–25°C affords the 8-bromo derivative in 85% yield.
Halogen Exchange Reactions
Nucleophilic Aromatic Substitution
In cases where a chloro group is present at position 8, halogen exchange using HBr or LiBr in the presence of a copper catalyst provides the bromo derivative. For example, 8-chloro-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one reacts with LiBr in DMF at 120°C to yield the target compound in 68% yield.
One-Pot Multicomponent Approaches
Recent advances leverage one-pot methodologies to streamline synthesis. A three-component reaction involving 2-aminopyridine, ethyl trifluoroacetoacetate, and bromine sources (e.g., NBS) in acetic acid at 90°C achieves concurrent cyclization and bromination, yielding the target compound in 70% efficiency.
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
The use of strongly acidic or basic conditions may lead to ring-opening or decomposition. For instance, prolonged heating in acidic media can hydrolyze the pyrimidinone ring to a pyridine-2-carboxamide derivative.
Trifluoromethyl Group Stability
The CF₃ group is generally stable under bromination conditions but may undergo hydrolysis if exposed to aqueous acids at elevated temperatures.
Comparative Analysis of Synthetic Routes
Table 2: Merit-Demerit Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Requires harsh bromination | 65–85 |
| Suzuki Coupling | Late-stage functionalization | Dependent on halogenated precursors | 70–78 |
| Halogen Exchange | Utilizes cheaper chloro intermediates | Limited to specific substrates | 60–68 |
| One-Pot Synthesis | Reduced purification steps | Optimization complexity | 65–70 |
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Palladium complexes are commonly used as catalysts in cross-coupling reactions.
Boronic Acids: These are used as coupling partners in the Suzuki–Miyaura reaction.
Microwave Irradiation: This technique can be used to accelerate the reaction and improve yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different boronic acids can yield a variety of arylated derivatives .
Scientific Research Applications
8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, an important target in the treatment of neurodegenerative disorders.
Material Science: Due to its unique structural properties, the compound can be used in the development of new materials with specific electronic or photophysical properties.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which 8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, the compound binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The exact pathways and molecular interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Features:
- Core structure : 4H-pyrido[1,2-a]pyrimidin-4-one (base molecular formula: C₈H₆N₂O, average mass: 146.149 g/mol) .
- Substituents :
- Bromine at position 8 (electron-withdrawing, increases molecular weight by ~79.9 g/mol).
- Trifluoromethyl (-CF₃) at position 2 (strongly electron-withdrawing, contributes to steric bulk).
Comparison with Similar Compounds
The following table compares 8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with structurally related derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.
Key Observations:
Substituent Position and Electronic Effects: Bromine at position 8 (vs. Trifluoromethyl at position 2 enhances stability and hydrophobic interactions compared to methyl or chloromethyl groups .
Synthetic Accessibility :
- Halogenated derivatives (Br, I) are typically synthesized via N-halosuccinimide reactions under mild conditions .
- Aryl and heteroaryl substituents (e.g., 4-fluorophenyl) require multi-step coupling strategies .
Biological Activities: Gastroprotective Effects: Unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides show cytoprotection against ethanol-induced gastric lesions in rats, with potency influenced by substituents (e.g., cyclopentyl groups enhance activity) . Kinase Inhibition: Derivatives with tetrahydropyridinyl or piperazinyl groups exhibit Pim-1 or serotonin receptor antagonism, highlighting therapeutic versatility .
Q & A
Q. What are the primary synthetic strategies for halogenating 4H-pyrido[1,2-a]pyrimidin-4-one derivatives at the C-3 position?
Halogenation at the C-3 position can be achieved via two main approaches:
- N-Halosuccinimide (NHS) Reactivity : Reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with NHS reagents (e.g., N-bromosuccinimide) under mild conditions, yielding 3-halo derivatives. This method is selective for the C-3 position due to the electron-rich nature of the pyridopyrimidinone core .
- Phase-Transfer Catalysis (PTC) : Alkylation or halogenation using PTC conditions (e.g., tetrabutylammonium bromide and potassium carbonate) enables functionalization with alkyl halides or dihalogenating agents. This method is effective for synthesizing 3,3-dihalo derivatives .
Q. How can the 8-bromo substituent in this compound be leveraged for further functionalization?
The bromine atom at the C-8 position serves as a versatile handle for late-stage diversification:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under microwave or conventional heating can introduce aryl groups. For example, coupling with 4-(2-cyanoethyl)phenylboronic acid yields Δ5-desaturase inhibitors .
- Radical-Mediated Pathways : The bromine can participate in metal-free radical reactions, such as C–H sulfenylation or selenylation, using iodine or electrochemical methods to install sulfur/selenium groups at the C-3 position .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. For example, the C-3 halogen or trifluoromethyl group induces distinct deshielding effects in spectra .
- UV-Vis Spectroscopy : The lowest-energy π→π* transition (observed at ~270–300 nm) is sensitive to solvent polarity and substituent effects, aiding in electronic structure analysis .
Advanced Research Questions
Q. How do electron-donating vs. electron-withdrawing substituents influence reaction yields in C-3 chalcogenation?
Mechanistic studies reveal that electron-withdrawing groups (e.g., –CF, –F) on thiols or diselenides enhance reaction efficiency by stabilizing radical intermediates. For instance, 4-fluorothiophenol achieves >90% yield in sulfenylation, while 4-methoxythiophenol requires stoichiometric iodine to mitigate disulfide formation . Contradictions in yield trends across studies often arise from solvent effects (e.g., DMSO stabilizes charge-separated intermediates) or competing pathways (e.g., dimerization of thiols) .
Q. What evidence supports a radical mechanism in metal-free C-3 functionalization?
Key experimental findings include:
- Radical Scavenger Inhibition : Reactions are suppressed by TEMPO or BHT, confirming radical intermediates .
- Electrochemical Selenylation : Using KI as an electrolyte, iodide oxidation generates I, which reacts with diselenides to form selenyl radicals. These radicals selectively attack the C-3 position, as shown by cyclic voltammetry and controlled potential electrolysis .
- Isolation of Radical Adducts : Trapping experiments with 1,1-diphenylethylene yield stable radical adducts, corroborating the proposed pathway .
Q. How can researchers optimize reaction scalability for gram-scale synthesis?
- Electrochemical Methods : Ouyang's protocol demonstrates scalability (5 mmol scale) using carbon rod anodes and platinum cathodes in DMSO, achieving 81% yield for selenylated derivatives .
- Solvent and Catalyst Tuning : Gram-scale sulfenylation with iodine in acetonitrile avoids expensive metals and enables easy product isolation via filtration .
- Temperature Control : Lower temperatures (40–60°C) minimize side reactions, such as dimerization of thiols or over-halogenation .
Q. What strategies address low yields in alkyl-substituted pyridopyrimidinone derivatives?
- Steric Effects : Bulky alkyl groups (e.g., isopropyl) at C-2 hinder reactivity. Switching to smaller substituents (e.g., methyl) or using excess diselenide improves yields (93% vs. 67% for naphthyl diselenide) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of alkylated substrates, while non-polar solvents (e.g., toluene) favor aromatic coupling partners .
Methodological Considerations
- Contradiction Analysis : When comparing halogenation yields across studies, consider the role of NHS vs. PTC conditions. For example, PTC enables dihalogenation but requires longer reaction times, which may degrade thermally sensitive substrates .
- Biological Activity Profiling : Derivatives with C-3 selenyl or sulfonyl groups show enhanced HLE (human leukocyte elastase) inhibition (IC = 3.9 nM for SSR 69071). Prioritize in vitro assays using recombinant enzymes and cell-based models to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
